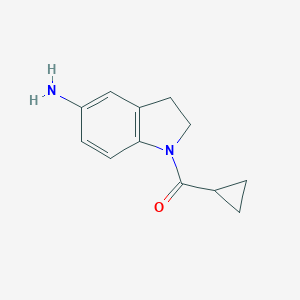
(5-Amino-2,3-dihydro-indol-1-yl)-cyclopropyl-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2,3-dihydro-indol-1-yl)-cyclopropyl-methanone (ACM) is a synthetic molecule that has been studied for its potential applications in a variety of scientific research areas. ACM is a cyclopropyl-containing compound, which is a rare structural feature among small molecules. It has been studied for its ability to modulate the activity of several proteins, including ion channels, G-protein coupled receptors, and enzymes. ACM has also been used as a tool to study the structure-activity relationship of proteins and to develop new drugs.
Aplicaciones Científicas De Investigación
Tryptophan Metabolism and Impact on Health
Tryptophan, a precursor to 5-hydroxytryptophan synthesis, undergoes metabolic transformations influenced by diet and microbiome, contributing to metabolic diseases through intestinal inflammation and permeability. The indole tryptophan metabolites, produced by gut bacteria, exhibit anti-inflammatory and beneficial metabolic effects, impacting diabetes, metabolic disease, and inflammatory bowel disease (Galligan, 2018). The essential amino acid L-tryptophan, a precursor of serotonin, affects aggressive behavior and post-stress plasma cortisol concentrations in vertebrates, with dietary Trp potentially influencing brain Trp availability and the rate of 5-HT biosynthesis (Höglund et al., 2019).
Serotonin Synthesis and Neurological Implications
The study of α-methyl-l-tryptophan (α-MTrp), an analog of tryptophan, suggests its potential as a tracer to study brain 5-HT synthesis rates, although its metabolism via the kynurenine pathway in some circumstances may affect its efficacy. This research offers insights into the control of 5-HT synthesis and its alterations by drugs or neuropsychiatric disorders (Diksic & Young, 2001).
Metabolic Pathways in Health and Disease
The tryptophan metabolic pathways involve serotonin, kynurenine, and their metabolites, which significantly impact neurodegenerative diseases, immune responses, and inflammatory conditions. Notably, the gut microbiome's role in regulating the production of host tryptophan metabolites and generating bioactive metabolites itself emphasizes the complexity and importance of these pathways in health and disease (Grifka-Walk et al., 2021).
Indole Structure Metabolites as Biomarkers
Indolic structure metabolites, products of microbial biotransformation of tryptophan, are gaining attention as potential biomarkers for non-infection diseases. These metabolites, including serotonin, melatonin, and various indoles, have shown association with cardiovascular, brain, and gastrointestinal diseases, highlighting the importance of maintaining their levels within the normal range for health and disease management (Beloborodova et al., 2020).
Propiedades
IUPAC Name |
(5-amino-2,3-dihydroindol-1-yl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-10-3-4-11-9(7-10)5-6-14(11)12(15)8-1-2-8/h3-4,7-8H,1-2,5-6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYDFTDAOXGPBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=CC(=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

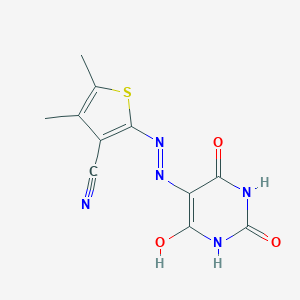
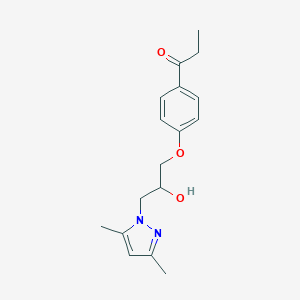
![3-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B362495.png)
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B362497.png)
![Ethyl 4-[(2-hydroxypropyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B362498.png)
![(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B362506.png)
![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B362507.png)
![3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B362512.png)
![5-(4-Ethoxy-3-methoxyphenyl)-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B362513.png)
![3-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylpropanamide](/img/structure/B362515.png)
![8,8-dimethyl-2-propylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B362516.png)
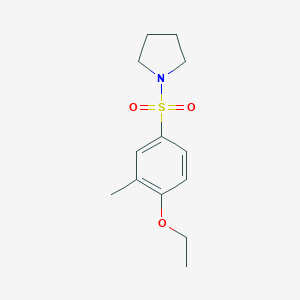
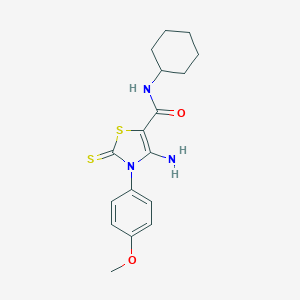
![2-[5-(Methylethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B362522.png)